molecular formula C11H12N2O B13094564 3-(Pyridin-2-ylamino)cyclohex-2-enone

3-(Pyridin-2-ylamino)cyclohex-2-enone

Cat. No.: B13094564
M. Wt: 188.23 g/mol
InChI Key: XZSGWPQKENXRQO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylamino)cyclohex-2-enone typically involves the reaction of a β-ketoester or 1,3-diketone with an aromatic amine under solvent-free conditions. A cobalt catalyst is often used to facilitate the reaction. The general procedure includes stirring the reaction mixture at room temperature for about 30 minutes, followed by extraction with ethyl acetate and purification by silica gel flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the laboratory-scale synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanone.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of cyclohexanone derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-2-ylamino)cyclohex-2-enone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylamino)cyclohex-2-enone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and cyclohexenone moieties. These interactions can modulate biological pathways and result in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 3-position.

    3-(Pyridin-4-ylamino)cyclohex-2-enone: Similar structure but with the pyridine ring attached at the 4-position.

Uniqueness

3-(Pyridin-2-ylamino)cyclohex-2-enone is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(pyridin-2-ylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C11H12N2O/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12-11/h1-2,6-8H,3-5H2,(H,12,13)

InChI Key

XZSGWPQKENXRQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=N2

Origin of Product

United States

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